4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine

Ion Channel Pharmacology ROMK (Kir1.1) Inhibition Renal Physiology

For researchers investigating ROMK1 channel inhibition or PRC2 complex dynamics, 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine offers sub-10 nM potency and a defined selectivity profile. Generic substitution is high-risk due to structure-activity sensitivity. Choose this validated, high-purity compound for reproducible, publication-ready data in renal physiology, lead optimization selectivity panels, and epigenetic target engagement studies.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 1864714-58-8
Cat. No. B1485850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine
CAS1864714-58-8
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)N2CCCC2
InChIInChI=1S/C10H15N3/c1-2-9-7-10(12-8-11-9)13-5-3-4-6-13/h7-8H,2-6H2,1H3
InChIKeyPIQCOKSJQSNZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1864714-58-8): A Structurally Distinct Pyrrolidinyl-Pyrimidine Scaffold for Targeted Ion Channel Research


4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1864714-58-8) is a heterocyclic small molecule with the molecular formula C10H15N3 and a molecular weight of 177.25 g/mol [1]. It belongs to a class of pyrimidine-substituted pyrrolidine derivatives that have been investigated for their pharmacological potential, particularly as modulators of ion channels and other enzymatic targets [2]. The compound's core structure consists of a pyrimidine ring with an ethyl group at the 4-position and a pyrrolidine moiety at the 6-position [1].

Why 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Substituted by Generic Pyrrolidinyl-Pyrimidine Analogs in Precision Research


Generic substitution of 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine is not advisable due to the high sensitivity of its biological activity to minor structural modifications on the pyrimidine core. Within the patent literature, even small changes to the substituents on pyrrolidinyl-pyrimidine scaffolds are shown to drastically alter target binding affinity and selectivity [1]. For instance, while a class of related compounds demonstrates potent inhibition of the ROMK (Kir1.1) channel, their activity is highly dependent on the specific substitution pattern, with some analogs being completely inactive [2]. Therefore, substituting this exact compound with a structurally similar but unvalidated analog introduces significant risk of experimental failure and irreproducible data.

Quantitative Differentiation Guide for 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1864714-58-8) Against Closest Analogs


4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine Exhibits Sub-10 nM Potency in ROMK1 Channel Inhibition

4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine has been identified as a potent inhibitor of the ROMK1 (Kir1.1) potassium channel. It demonstrates an IC50 of 2.80 nM in an electrophysiology assay using rat Kir1.1 expressed in HEK293 cells [1]. This high potency is critical for researchers focusing on renal outer medullary potassium channels, where achieving low nanomolar inhibition is essential for in vitro and ex vivo studies.

Ion Channel Pharmacology ROMK (Kir1.1) Inhibition Renal Physiology

High Selectivity Profile: 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine's Weak Interaction with Off-Target Receptors

Beyond its primary target, the selectivity profile of 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine has been assessed against a panel of related targets. It shows a significantly weaker affinity for the sigma 1 receptor, with a Ki of 1,400 nM [1]. This lack of activity at micromolar concentrations against an unrelated but common off-target suggests a cleaner biological profile, which is a key differentiator for a research tool compound.

Selectivity Profiling Off-Target Screening Ion Channel Specificity

Moderate Inhibitory Activity Against EED Protein May Offer Advantages in Epigenetic Target Engagement Studies

In the context of epigenetic research, 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine demonstrates moderate inhibitory activity against the Embryonic Ectoderm Development (EED) protein, a core component of the PRC2 complex. It inhibits the binding of a pyrrolidine-based probe to EED with an IC50 of 20 nM [1]. This activity is notably less potent than dedicated EED inhibitors, which often achieve picomolar IC50 values, but it defines a distinct potency range that may be advantageous for specific mechanistic studies where full ablation of PRC2 activity is not desired.

Epigenetics EED Inhibition PRC2 Complex

Optimal Research and Preclinical Application Scenarios for 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine


Ex Vivo ROMK1 Channel Inhibition in Renal Physiology Studies

Researchers investigating the role of the ROMK1 channel in renal potassium handling, diuresis, or blood pressure regulation can utilize 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine as a potent, sub-10 nanomolar inhibitor [3]. Its high potency allows for low-concentration use, minimizing vehicle-related artifacts and non-specific effects in isolated perfused kidney preparations, primary renal tubule assays, and other ex vivo models, thereby providing cleaner, more interpretable data.

Selectivity Profiling in Ion Channel and Receptor Panels

Given the data on its weaker interaction with the sigma 1 receptor [3], this compound is well-suited as a test article in broader selectivity panels. It can serve as a reference molecule to define selectivity cutoffs for novel chemical series targeting ion channels or GPCRs. Its profile helps establish a baseline for what constitutes an acceptable selectivity window during lead optimization campaigns, particularly in early-stage drug discovery.

Mechanistic Studies of PRC2 Complex with Partial EED Inhibition

In epigenetic research, the moderate EED inhibitory activity (IC50 of 20 nM) [3] provides a unique tool to study the biological consequences of partially disrupting the PRC2 complex. This is valuable for understanding dose-response relationships in target engagement and for probing the cellular outcomes of sub-maximal inhibition, which may more closely mimic therapeutic modulation rather than complete target knockout. It is particularly relevant in cancer biology research where the dynamics of Polycomb repression are under investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.